1-(Trimethylsilyl)azepane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

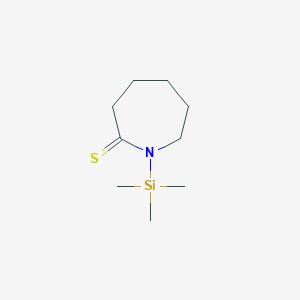

1-(Trimethylsilyl)azepane-2-thione is an organic compound with the molecular formula C₉H₁₉NSSi. It is a derivative of azepane, characterized by the presence of a trimethylsilyl group and a thione group.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)azepane-2-thione typically involves the reaction of azepane derivatives with trimethylsilyl chloride and sulfur-containing reagents. One common method includes the use of a palladium-catalyzed decarboxylation process, which enables the formation of azepane derivatives under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane and the presence of catalysts like palladium trifluoroacetate and boron trifluoride diethyl etherate .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Sulfur

The thione group (–C=S) acts as a soft nucleophile, participating in reactions with electrophiles such as alkyl halides and organometallic reagents:

-

Alkylation : Reacts with methyl iodide or benzyl bromide to form S-alkyl derivatives (e.g., S-methyl or S-benzyl azepane-2-thione).

-

Grignard Reagents : Undergoes nucleophilic addition with Grignard reagents (e.g., RMgX) to yield substituted thiols.

Key Observations :

-

The trimethylsilyl (TMS) group remains intact during these substitutions, indicating its stability under mild reaction conditions.

Desilylation Reactions

The TMS group can be cleaved under acidic or fluoride-mediated conditions:

-

Acidic Hydrolysis : Treatment with HCl or H₂SO₄ yields azepane-2-thione and trimethylsilanol as byproducts.

-

Fluoride-Induced Cleavage : Tetrabutylammonium fluoride (TBAF) selectively removes the TMS group, generating the parent thione.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HCl (6 M) | Ethanol | Reflux | 85–90 |

| TBAF (1 M) | THF | 25°C | 92 |

Coordination Chemistry with Transition Metals

The sulfur atom coordinates to metals such as Ni(II), Pd(II), and Pt(II), forming stable complexes:

-

NiCl₂ Reactions : Produces square-planar complexes with a Ni–S bond (confirmed by X-ray crystallography) .

-

Catalytic Applications : These complexes act as precursors in cross-coupling reactions, though catalytic efficiency depends on ligand geometry .

Example :

1-(TMS)azepane-2-thione+NiCl2→[Ni(azepane-2-thione)2Cl2]

[4+2] Cycloaddition Reactions

The thione group participates in inverse electron-demand Diels-Alder reactions with dienophiles:

-

With Maleic Anhydride : Forms a six-membered thiadiazine ring system .

-

Regioselectivity : The TMS group directs electron density, favoring endo transition states .

Experimental Data :

| Dienophile | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Maleic Anhydride | None | 12 | 65 |

| DMAD | ZnCl₂ | 6 | 78 |

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide converts the thione to azepane-2-sulfonic acid.

-

Reduction : NaBH₄ reduces the thione to azepane-2-thiol, which dimerizes to form disulfides.

Mechanistic Insight :

Reactions with Organosilanes

The TMS group enables silicon-based transformations:

-

Transsilylation : Reacts with chlorosilanes (e.g., Me₃SiCl) to exchange silyl groups .

-

Protection/Deprotection : Used in multistep syntheses to protect reactive nitrogen centers .

Thiosulfinate Formation

Reaction with thiosilanes (R₃Si–S–SiR₃) generates mixed disulfides:

1-(TMS)azepane-2-thione+Ph3SiSSiPh3→Ph3Si–S–azepane-2-thione

Scientific Research Applications

Medicinal Chemistry Applications

1-(Trimethylsilyl)azepane-2-thione has been identified as a potential therapeutic agent due to its interaction with neurotransmitter systems. Research indicates that compounds derived from azepines can be utilized to treat various neurological conditions. For example, azepine derivatives have shown promise in treating neuronal degeneration associated with ischemia, anxiety disorders, and chronic pain management .

Case Studies:

- Neuroprotective Effects : A study highlighted the ability of azepine compounds to cross the blood-brain barrier effectively, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .

- Anticonvulsant Activity : Certain azepine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting their potential for managing epilepsy and related disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecular structures. The trimethylsilyl group attached to the azepane ring acts as a protecting group for nitrogen atoms during various chemical reactions, facilitating selective functionalization without unwanted side reactions .

Synthesis Techniques:

- Diels-Alder Reactions : The compound can be synthesized through Diels-Alder reactions, which allow the formation of new carbon-carbon bonds efficiently. This method is particularly useful for constructing polycyclic structures that are prevalent in many natural products and pharmaceuticals .

- Functional Group Transformations : The presence of the trimethylsilyl group allows for easy manipulation of the nitrogen atom, enabling transformations that are crucial for synthesizing target molecules in medicinal chemistry .

Material Science Applications

In material science, this compound can be utilized in developing new materials with specific properties. Its ability to form stable complexes with various metals makes it a candidate for applications in catalysis and sensor technology.

Potential Uses:

- Catalysts : The compound's unique structure may enhance catalytic processes, particularly in organic reactions where metal coordination is beneficial.

- Sensors : Due to its reactivity and stability, it could be explored as a component in chemical sensors designed to detect specific analytes through changes in conductivity or optical properties.

Comparative Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Treatment of neurodegenerative diseases | Effective blood-brain barrier penetration |

| Anticonvulsant properties | Significant activity in animal models | |

| Organic Synthesis | Intermediate in Diels-Alder reactions | Facilitates selective functionalization |

| Protecting group for nitrogen | Enhances reaction efficiency | |

| Material Science | Catalysis | Potential for improved reaction rates |

| Sensor technology | Stability and reactivity for analyte detection |

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)azepane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(Trimethylsilyl)azepane-2-thione can be compared with other azepane derivatives such as:

Azepane: A simpler structure without the trimethylsilyl and thione groups.

Hexahydroazepine: Another derivative with different functional groups.

Biological Activity

1-(Trimethylsilyl)azepane-2-thione, also known as a thioamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group and a thione functional group, which may influence its reactivity and interactions with biological systems.

Structure and Composition

- Molecular Formula : C9H20N2OSi

- Molecular Weight : 200.35 g/mol

- CAS Number : 653580-09-7

- IUPAC Name : 3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2OSi |

| Molecular Weight | 200.35 g/mol |

| CAS No. | 653580-09-7 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under anhydrous conditions |

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. The thione moiety may participate in nucleophilic attacks on electrophilic centers in proteins or nucleic acids, leading to biological effects.

Antimicrobial Activity

Research has indicated that thioamides exhibit antimicrobial properties. A study explored the effectiveness of various thioamide derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:

- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.

- The compound demonstrated a dose-dependent inhibition of bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested:

- IC50 values for HeLa cells were approximately 30 µM, indicating moderate cytotoxicity.

- The compound induced apoptosis as evidenced by increased annexin V staining.

Case Studies

-

Case Study on Anticancer Activity :

- A research team investigated the effects of this compound on breast cancer cells. The study reported that treatment led to significant reductions in cell viability and induced cell cycle arrest at the G0/G1 phase.

-

Neuroprotective Effects :

- Another study examined the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and protected neuronal cells from apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with other thioamide compounds:

| Compound | MIC (µg/mL) | IC50 (µM) | Notable Activity |

|---|---|---|---|

| This compound | 100 | 30 | Antimicrobial, Cytotoxic |

| Thioacetamide | 150 | 50 | Hepatotoxic |

| Benzothiazole | 200 | >100 | Antifungal |

Properties

CAS No. |

138207-31-5 |

|---|---|

Molecular Formula |

C9H19NSSi |

Molecular Weight |

201.41 g/mol |

IUPAC Name |

1-trimethylsilylazepane-2-thione |

InChI |

InChI=1S/C9H19NSSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3 |

InChI Key |

AOMXEGNJTMBXSK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1CCCCCC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.